molecular formula C19H18N2O4 B5748758 (Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide

(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B5748758
M. Wt: 338.4 g/mol
InChI Key: FOQBUKFROSWGJX-NVNXTCNLSA-N
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Description

(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a benzyl group, a cyano group, and a hydroxy-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-hydroxy-3,5-dimethoxybenzaldehyde, and malononitrile.

    Condensation Reaction: The first step involves the condensation of benzylamine with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

    Knoevenagel Condensation: The Schiff base is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar cyanoenamide structure.

    Sinapoylputrescine: A hydroxycinnamic acid derivative with structural similarities.

Uniqueness

(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-9-14(10-17(25-2)18(16)22)8-15(11-20)19(23)21-12-13-6-4-3-5-7-13/h3-10,22H,12H2,1-2H3,(H,21,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQBUKFROSWGJX-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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